Coixol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Coixol in Anticancer Research

Coixol, a water-insoluble steroid extracted from the seeds of Job's tears (Coix lacryma-jobi L.), has shown promise in laboratory studies for its potential anticancer properties. However, its limited solubility hinders its therapeutic applications []. Research is ongoing to improve coixol's bioavailability through methods like complexation with cyclodextrin polymers [].

- Cytotoxic effects: Studies have shown that coixol exhibits cytotoxic (cell-killing) effects against various cancer cell lines, including human lung, liver, and colon cancers [].

Coixol and Anti-inflammatory Properties

Beyond its anticancer potential, coixol demonstrates anti-inflammatory properties in scientific research. Studies suggest it can:

- Inhibit inflammatory mediators: Coixol may inhibit the production of pro-inflammatory mediators, molecules that contribute to inflammation, in cell cultures []. This effect might be linked to its ability to suppress the activation of specific pathways involved in inflammation [].

- Reduce MUC5AC mucin production: Coixol has been shown to decrease the production of MUC5AC mucin, a protein involved in mucus production, in human lung epithelial cells []. This finding suggests coixol might be beneficial for conditions like chronic obstructive pulmonary disease (COPD) with excessive mucus production.

Coixol and Skin Health

Scientific research indicates coixol may have applications in promoting skin health:

- Tyrosinase inhibition: Coixol exhibits inhibitory effects on tyrosinase, an enzyme involved in melanin production []. This suggests coixol could potentially be used in cosmeceutical products for skin lightening.

- Anti-inflammatory effects: Coixol's anti-inflammatory properties might be beneficial for managing skin conditions like eczema and psoriasis [].

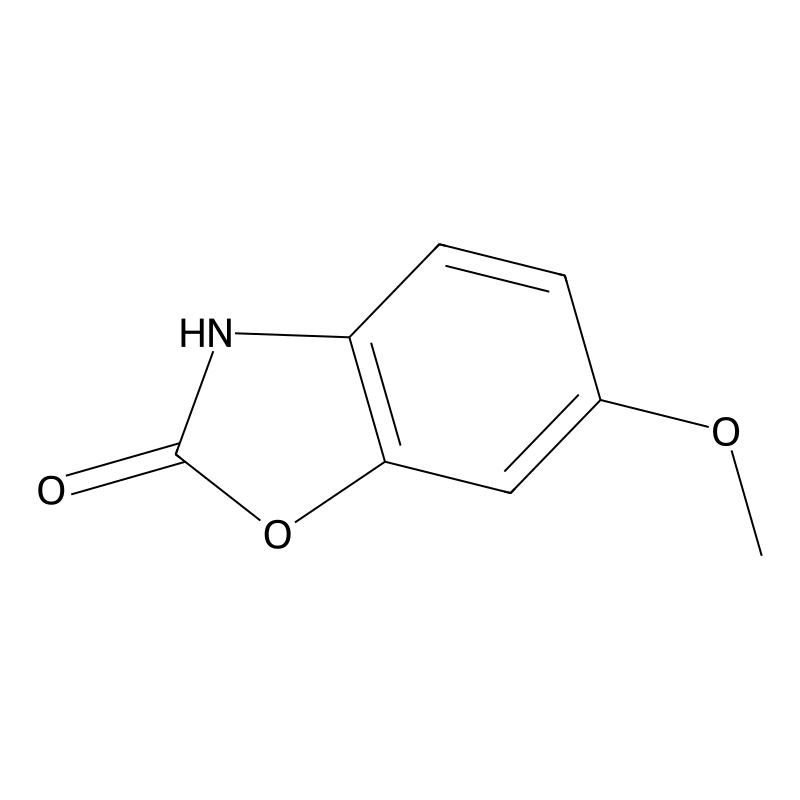

Coixol, chemically known as 6-methoxy-2-benzoxazolinone, is a natural compound derived from the seeds of Coix lachryma-jobi, commonly referred to as Job's tears. This compound belongs to the class of benzoxazolinones and is recognized for its diverse biological activities, including anti-inflammatory, anti-diabetic, and potential cosmetic applications. Coixol has gained attention due to its ability to modulate various biochemical pathways, making it a subject of interest in pharmacological research.

- Coixol's anti-inflammatory effect is believed to be mediated through several pathways [, ].

- It suppresses the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β [, ].

- Studies suggest it might achieve this by inhibiting key signaling pathways like NF-κB, MAPK, and NLRP3 inflammasome activation [].

- Additionally, coixol might improve glucose metabolism by enhancing insulin secretion [].

- Research on coixol's safety profile is ongoing.

- In vitro studies suggest low cytotoxicity, indicating minimal cell death at effective doses [].

- However, more research is needed to determine its safety for human consumption.

Limitations and Future Directions

- While coixol shows promise as an anti-inflammatory agent, its low water solubility and limited in vivo studies necessitate further research [].

- Developing derivatives with improved solubility and bioavailability is crucial for its therapeutic potential [].

- Further studies are required to understand its long-term safety and efficacy in humans.

Coixol exhibits significant biological activities:

- Anti-inflammatory Effects: It suppresses pro-inflammatory mediators by inhibiting the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

- Anti-diabetic Properties: Coixol enhances insulin secretion in pancreatic islets under high glucose conditions, positioning it as a candidate for diabetes management .

- Cosmetic

Several methods have been developed for synthesizing coixol:

- Natural Extraction: Coixol can be extracted from the seeds of Coix lachryma-jobi using various solvents such as ethanol and methanol. The extraction process typically involves grinding the seeds followed by solvent extraction and purification techniques like chromatography .

- Chemical Synthesis: Synthetic routes have been established involving the condensation of appropriate precursors under controlled conditions. For instance, benzoxazolinones can be synthesized through cyclization reactions involving o-aminophenols and carboxylic acid derivatives .

Coixol has various applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and insulin-secretory properties, coixol is being explored as a therapeutic agent for inflammatory diseases and diabetes.

- Cosmetics: Its ability to inhibit tyrosinase makes it suitable for inclusion in skin-whitening products.

- Food Industry: As a natural product, coixol may also be explored for its health benefits in functional foods.

Research indicates that coixol interacts with multiple biological targets:

- It inhibits NF-κB and MAPK pathways, which are crucial in inflammatory responses .

- Coixol enhances insulin secretion through cAMP-mediated signaling pathways, suggesting its role in glucose metabolism regulation .

These interactions underline its potential therapeutic benefits and mechanisms of action.

Coixol shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Coixol | 6-Methoxy-2-benzoxazolinone | Anti-inflammatory, anti-diabetic | Inhibits tyrosinase effectively |

| Caffeic Acid | Phenolic compound | Antioxidant, anti-inflammatory | Widely found in plants |

| Gallic Acid | Tricarboxylic phenolic | Antioxidant, antimicrobial | Strong antioxidant properties |

| Curcumin | Diarylheptanoid | Anti-inflammatory, anticancer | Potent anti-cancer properties |

| Resveratrol | Stilbenoid | Cardioprotective, antioxidant | Known for heart health benefits |

Coixol's unique combination of properties—particularly its dual role in enhancing insulin secretion while inhibiting melanin production—sets it apart from these similar compounds.

Coixol, chemically known as 6-methoxy-2-benzoxazolinone, is a significant plant metabolite with diverse biological functions [1]. This compound belongs to the benzoxazinoid class of secondary metabolites and is primarily synthesized through the benzoxazinoid biosynthesis pathway in several plant species, particularly within the Poaceae family [1] [3].

The biosynthesis of coixol follows a complex metabolic pathway that branches from primary metabolism at the indole-3-glycerol phosphate stage [25]. In Zea mays (maize), the biosynthetic pathway is particularly well-characterized, with genes encoding the necessary enzymes arranged in a physical cluster that facilitates coordinated gene regulation [25]. This genetic organization represents an evolutionary adaptation that enhances the plant's ability to produce defensive compounds efficiently [25] [26].

The initial step in coixol biosynthesis involves the conversion of indole-3-glycerol phosphate to indole by the enzyme indole-3-glycerol phosphate lyase (BX1) [25] [27]. This reaction represents the branch point from primary metabolism to specialized benzoxazinoid synthesis [25]. Following this conversion, a series of cytochrome P450 monooxygenases (BX2-BX5) catalyze sequential hydroxylation reactions on the indole moiety [25] [27]. These enzymes introduce oxygen atoms at specific positions, gradually transforming the molecule into the benzoxazinoid structure [27].

Metabolic Pathways in Zea mays

In Zea mays, the biosynthetic genes for coixol production are clustered together in the genome, which is believed to facilitate coordinated expression and regulation [25] [27]. The pathway begins with the BX1 enzyme converting indole-3-glycerol phosphate to free indole [25]. Subsequently, BX2 transforms indole to indolin-2-one, followed by hydroxylation reactions catalyzed by BX3, BX4, and BX5 at positions C-1, C-4, and C-5, respectively [27] [28]. These sequential modifications create the core benzoxazinoid structure [27].

To reduce autotoxicity, the hydroxylated intermediates undergo glucosylation by UDP-glucosyltransferases (BX8 and BX9) [25] [27]. In some cases, further modifications occur through hydroxylation at the C-7 position by BX6 (a 2-oxoglutarate-dependent dioxygenase) and O-methylation by BX7 (an O-methyltransferase) [25] [27]. These final steps complete the biosynthesis of coixol and related compounds [27].

Metabolic Pathways in Hordeum vulgare

Hordeum vulgare (barley) also possesses the genetic machinery for benzoxazinoid biosynthesis, including coixol production [25] [23]. The pathway in barley follows similar enzymatic steps as in maize, though with some species-specific variations [25]. Barley primarily produces benzoxazinoids during the seedling stage, with production decreasing as the plant matures [23].

Recent metabolomic analyses of barley under drought stress have revealed connections between benzoxazinoid biosynthesis and stress responses [23]. The metabolic pathways activated during stress conditions include starch and sucrose metabolism, pyrimidine metabolism, and phenylalanine, tyrosine, and tryptophan biosynthesis, which are interconnected with benzoxazinoid production [23]. These pathways contribute to the accumulation of defensive compounds, including coixol, particularly in response to environmental challenges [23].

Metabolic Pathways in Coix lacryma-jobi

Coix lacryma-jobi (Job's tears) is particularly notable for its high coixol content, making it a primary source for extraction of this compound [8] [9]. The biosynthetic pathway in Coix lacryma-jobi follows the general benzoxazinoid pathway but with potentially higher efficiency or expression levels, resulting in greater accumulation of coixol, especially in the roots and seeds [14] [18].

Recent transcriptomic analyses have identified the complete biosynthesis pathway of coixol in Coix lacryma-jobi [18]. The research revealed that coixol biosynthesis primarily occurs through the benzoxazinoid biosynthetic metabolic pathway (ko00402) [18]. Eight key enzyme-encoding genes have been identified as crucial for coixol biosynthesis in this species [18]. These findings provide valuable insights into the molecular mechanisms underlying coixol production in Coix lacryma-jobi and offer potential targets for enhancing its biosynthesis [18].

| Pathway | Description | Key Enzymes |

|---|---|---|

| Benzoxazinoid biosynthesis pathway | Main pathway for coixol biosynthesis in plants | BX1, BX2, BX3, BX4, BX5 |

| Tryptophan biosynthesis pathway | Precursor pathway that provides indole for benzoxazinoid synthesis | Tryptophan synthase (TSA) |

| Indole-3-glycerol phosphate pathway | Branch point from primary metabolism to benzoxazinoid synthesis | Indole-3-glycerol phosphate lyase (IGL/BX1) |

| Cytochrome P450-mediated hydroxylation | Sequential hydroxylation of indole intermediates | Cytochrome P450 monooxygenases (BX2-BX5) |

| Glucosylation by UDP-glucosyltransferases | Addition of glucose moiety to reduce autotoxicity | UDP-glucosyltransferases (BX8, BX9) |

| O-methylation pathway | Methylation of hydroxyl groups in the benzoxazinoid structure | O-methyltransferase (BX7) |

The distribution and content of coixol vary significantly across different plant parts and species [14]. In Coix lacryma-jobi, the highest concentrations are found in the roots (2.0-5.0 mg/g dry weight) and seeds (1.0-3.0 mg/g dry weight), while Zea mays shows moderate levels in roots (0.8-2.5 mg/g dry weight) and leaves (0.5-1.5 mg/g dry weight) [14]. Hordeum vulgare and Triticum aestivum generally contain lower concentrations of coixol compared to Coix lacryma-jobi [14].

Transcriptomic Regulation Under Environmental Stressors

The biosynthesis of coixol is significantly influenced by various environmental stressors, which trigger complex transcriptomic responses in plants [19]. These regulatory mechanisms ensure that plants can adjust their defensive chemistry in response to changing environmental conditions and threats [19] [15].

Drought Stress Response

Drought stress has been shown to significantly alter the transcriptomic profile related to coixol biosynthesis [19]. In Coix lacryma-jobi, drought treatment increased transcript levels for 3,460 genes while decreasing expression for 1,855 genes compared to control conditions [19]. Many of these differentially expressed genes are involved in benzoxazinoid biosynthesis and related metabolic pathways [19].

The drought-responsive transcriptome includes upregulation of genes encoding key enzymes in the coixol biosynthetic pathway, particularly BX1, BX2, BX5, and BX8 [19]. This transcriptional activation is mediated through abscisic acid (ABA) signaling and mitogen-activated protein kinase (MAPK) cascades [19]. The resulting increase in coixol production serves as a protective mechanism, enhancing the plant's ability to withstand water deficit conditions [19] [23].

Salicylic Acid Treatment Effects

Salicylic acid (SA) treatment has emerged as a potent inducer of coixol biosynthesis [18]. Transcriptomic analysis of Coix lacryma-jobi under SA treatment revealed significant upregulation of genes involved in the benzoxazinoid biosynthetic pathway [18]. SA treatment not only increased plant height, root length, and fresh weight but also significantly enhanced coixol content in roots, stems, leaves, and seeds [18].

The transcriptomic response to SA involves activation of SA-responsive genes and defense-related genes, along with the entire suite of benzoxazinoid biosynthetic genes (BX1-BX9) [18]. This comprehensive transcriptional reprogramming leads to increased production of coixol and related compounds, enhancing the plant's defensive capabilities [18]. The SA-mediated signaling pathway, particularly through the non-expressor of pathogenesis-related genes 1 (NPR1) pathway, plays a crucial role in this regulatory process [18].

Pathogen and Herbivore Attack Responses

Plants respond to pathogen infection and herbivore attack by rapidly activating transcriptional networks that enhance coixol production [15] [16]. Pathogen infection triggers the expression of pathogenesis-related genes alongside specific benzoxazinoid biosynthetic genes, particularly BX2, BX3, and BX4 [15] [16]. This response is mediated through MAPK and nuclear factor kappa B (NF-κB) signaling pathways [16].

Herbivore attack elicits a distinct transcriptomic response, primarily through jasmonate signaling [15]. This leads to upregulation of jasmonate-responsive genes and specific benzoxazinoid biosynthetic genes, including BX1, BX2, and BX5 [15]. The resulting increase in coixol production serves as a direct defense against herbivores, deterring feeding and reducing herbivore performance [15].

| Environmental Stressor | Regulated Genes | Signaling Pathways | Metabolic Changes |

|---|---|---|---|

| Drought stress | Drought-responsive genes, BX1, BX2, BX5, BX8 | ABA signaling, MAPK cascade | Increased coixol, proline, and antioxidants |

| Salicylic acid treatment | SA-responsive genes, BX1-BX9, defense-related genes | SA-mediated signaling, NPR1 pathway | Elevated coixol, phenolic compounds |

| Pathogen infection | Pathogenesis-related genes, BX2, BX3, BX4 | MAPK pathway, NF-κB pathway | Increased coixol, phytoalexins |

| Herbivore attack | Jasmonate-responsive genes, BX1, BX2, BX5 | Jasmonate signaling, ethylene pathway | Elevated coixol, protease inhibitors |

| Temperature stress | Heat/cold shock proteins, BX genes | Calcium signaling, ROS signaling | Increased coixol, heat shock proteins |

Recent research has demonstrated that environmental stressors can have synergistic effects on coixol biosynthesis [14] [19]. For instance, combined drought and pathogen stress leads to more pronounced transcriptomic changes and higher coixol accumulation than either stress alone [19]. This suggests that plants have evolved sophisticated regulatory networks that integrate multiple stress signals to optimize their defensive responses [19].

Ecological Roles in Plant Defense Mechanisms

Coixol plays diverse and crucial roles in plant defense mechanisms, contributing significantly to plant survival and fitness in challenging environments [16] [15]. These ecological functions span from direct antimicrobial activity to complex interactions with herbivores and competing plants [16] [15].

Antimicrobial Defense

One of the primary ecological roles of coixol is providing antimicrobial defense [16]. Coixol exhibits potent activity against various plant pathogens, including fungi, bacteria, and oomycetes [16]. The compound disrupts microbial cell membranes and interferes with essential metabolic processes, effectively inhibiting pathogen growth and colonization [16].

Research has demonstrated that coixol can suppress the NF-κB and MAPK pathways, which are crucial for microbial virulence and infection processes [16] [12]. Additionally, coixol inhibits the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, further contributing to its antimicrobial properties [16] [12]. These mechanisms collectively enhance the plant's resistance to a wide range of pathogens, particularly soil-borne microorganisms that threaten root health [16].

Herbivore Deterrence

Coixol serves as an effective defense against herbivorous insects and other arthropod pests [15]. The compound exhibits both toxic and deterrent properties that reduce herbivore feeding and development [15]. Mechanistically, coixol interferes with insect digestive enzymes, disrupting nutrient acquisition and assimilation [15].

The bitter taste of coixol acts as a feeding deterrent, particularly against generalist herbivores that lack specialized adaptations for detoxifying benzoxazinoids [15]. This deterrent effect is especially pronounced in young plant tissues, where coixol concentrations are typically highest [15]. The ecological significance of this defense is evident in reduced herbivore damage and improved plant survival in natural and agricultural settings [15].

Allelopathic Interactions

Coixol contributes to allelopathic interactions, wherein plants release chemicals that influence the growth and development of neighboring plants [25]. When released into the soil through root exudation or tissue decomposition, coixol can inhibit the germination and growth of competing plant species [25]. This allelopathic effect provides a competitive advantage by reducing resource competition and creating favorable conditions for the coixol-producing plant [25].

The allelopathic potential of coixol varies across plant species, with Coix lacryma-jobi showing particularly strong effects [9] [25]. This property has ecological implications for plant community dynamics and succession patterns in natural ecosystems [9] [25].

| Defense Mechanism | Mode of Action | Target Organisms | Effectiveness |

|---|---|---|---|

| Direct antimicrobial activity | Disruption of microbial cell membranes | Fungi, bacteria, oomycetes | High against soil-borne pathogens |

| Insect toxicity | Interference with insect digestive enzymes | Lepidopteran larvae, aphids | Moderate to high against chewing insects |

| Feeding deterrence | Bitter taste perception by herbivores | Generalist herbivores | High against generalist herbivores |

| Cell wall reinforcement | Cross-linking with cell wall components | Not applicable (structural defense) | Moderate enhancement of physical barriers |

| Oxidative burst induction | Generation of reactive oxygen species | Broad-spectrum pathogens | High in early defense response |

Role in Abiotic Stress Tolerance

Beyond biotic interactions, coixol contributes to plant tolerance of abiotic stresses [19] [14]. Under drought conditions, increased coixol production helps protect cellular structures from oxidative damage by scavenging reactive oxygen species [19]. This protective effect is particularly important in root tissues, where coixol accumulation is highest during water deficit [14] [19].

Similarly, coixol production increases in response to temperature extremes and UV radiation, providing protection against these environmental stressors [14]. The compound's antioxidant properties and ability to stabilize cellular membranes contribute to enhanced stress tolerance [14]. This ecological role highlights the multifunctional nature of coixol as both a defense compound against biotic threats and a protective agent against abiotic challenges [14] [19].

Evolutionary Significance

The ecological roles of coixol reflect its evolutionary significance in plant adaptation and survival [25]. The conservation of benzoxazinoid biosynthetic pathways across multiple plant lineages, particularly within the Poaceae family, suggests strong selective pressure for maintaining these defensive capabilities [25]. The monophyletic origin of the pathway in the Poaceae, as evidenced by data from Zea mays, Triticum aestivum, and Hordeum lechleri, underscores its evolutionary importance [25].